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molecular formula C16H23FN2O2 B1359296 tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate CAS No. 679409-18-8

tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate

Cat. No. B1359296
M. Wt: 294.36 g/mol
InChI Key: ZJWJLMVMSWQJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536182B2

Procedure details

A solution of 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (1.91 g, 9.53 mmol), 3-fluoroaniline (1.06, 9.53 mmol) and acetic acid (0.55 ml, 9.53 mmol) in 1,2-DCE (50 ml) was stirred at room temperature overnight. Sodium tri(acetoxy)borohydride (2.82 g, 13.3 mmol) was then added, stirred for 8 hrs and then allowed to stand at room temperature. The reaction mixture was diluted with DCM and washed with NaHCO3 solution, dried over MgSO4 and then concentrated to give the product which was purified by column chromatography. Elution with 0-40% EtOAc/pentane gave the title compound as a white solid (2.3 g). δH (CDCl3, 250 MHz) 7.08 (1H, q), 6.35 (3H, m), 4.04 (1H, br s), 3.65 (1H, br s), 3.38 (1H, m), 2.92 (2H, m), 2.02 (2H, m), 1.47 (9H, s), 1.34 (2H, m).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
9.53 mmol
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[F:15][C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][CH:22]=1)[NH2:19].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.C(Cl)Cl>[F:15][C:16]1[CH:17]=[C:18]([NH:19][CH:2]2[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]2)[CH:20]=[CH:21][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
9.53 mmol
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2.82 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at room temperature
WASH
Type
WASH
Details
washed with NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
Elution with 0-40% EtOAc/pentane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)NC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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